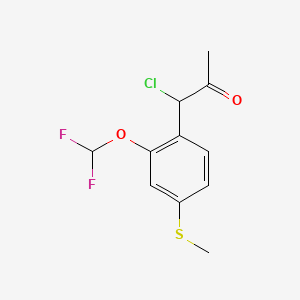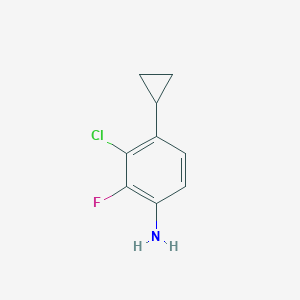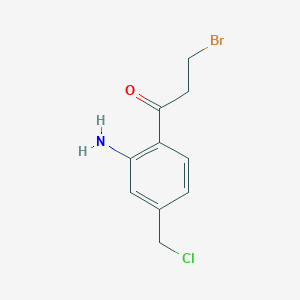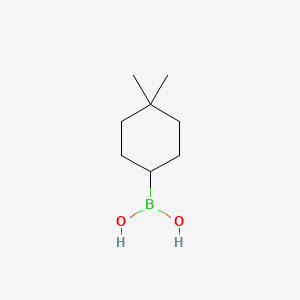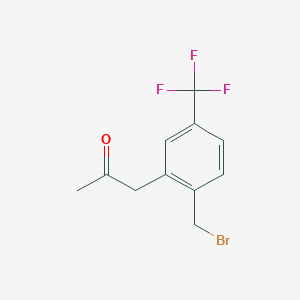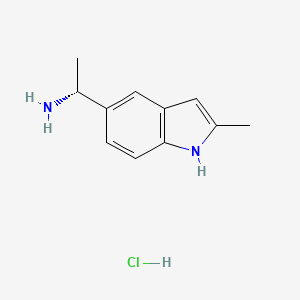
(R)-1-(2-Methyl-1H-indol-5-YL)ethan-1-amine hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(2-Methyl-1H-indol-5-YL)ethan-1-amine hcl is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-Methyl-1H-indol-5-YL)ethan-1-amine hcl typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indole core, which can be derived from various starting materials such as aniline derivatives.
Functionalization: The indole core is then functionalized at the 5-position with a methyl group using Friedel-Crafts alkylation.
Chiral Amine Introduction:
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for ®-1-(2-Methyl-1H-indol-5-YL)ethan-1-amine hcl would involve optimization of the synthetic route for large-scale production, including the use of efficient catalysts, solvents, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the indole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the indole core.
Substitution: The compound can participate in substitution reactions, particularly at the indole nitrogen or the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while reduction may produce various amine derivatives.
Scientific Research Applications
®-1-(2-Methyl-1H-indol-5-YL)ethan-1-amine hcl has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-1-(2-Methyl-1H-indol-5-YL)ethan-1-amine hcl involves its interaction with specific molecular targets and pathways. These may include:
Receptor Binding: The compound may bind to specific receptors, modulating their activity.
Enzyme Inhibition: It may inhibit certain enzymes, affecting biochemical pathways.
Signal Transduction: The compound could influence signal transduction pathways, leading to various cellular responses.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(2-Methyl-1H-indol-5-YL)ethan-1-amine hcl: The enantiomer of the compound, which may have different biological activities.
1-(2-Methyl-1H-indol-5-YL)ethan-1-amine: The non-chiral version of the compound.
5-Methylindole: A simpler indole derivative with similar structural features.
Uniqueness
®-1-(2-Methyl-1H-indol-5-YL)ethan-1-amine hcl is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomer or other similar compounds.
Properties
Molecular Formula |
C11H15ClN2 |
|---|---|
Molecular Weight |
210.70 g/mol |
IUPAC Name |
(1R)-1-(2-methyl-1H-indol-5-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C11H14N2.ClH/c1-7-5-10-6-9(8(2)12)3-4-11(10)13-7;/h3-6,8,13H,12H2,1-2H3;1H/t8-;/m1./s1 |
InChI Key |
TUABEBFYHQUVTA-DDWIOCJRSA-N |
Isomeric SMILES |
CC1=CC2=C(N1)C=CC(=C2)[C@@H](C)N.Cl |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)C(C)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


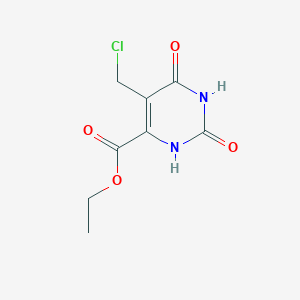
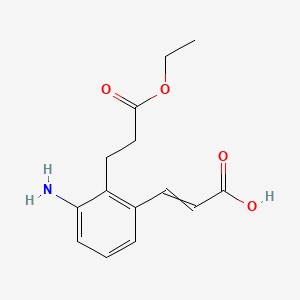
![[4-Chloro-3-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14047842.png)
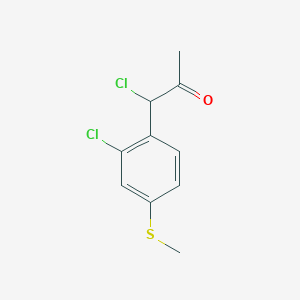
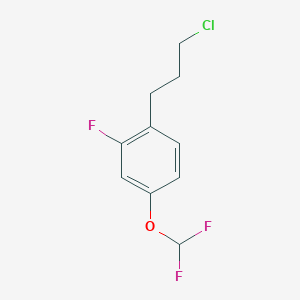
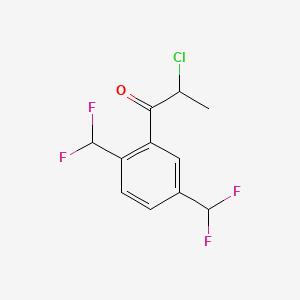
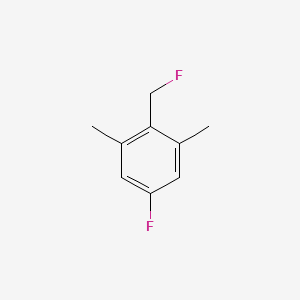
![9-Alloc-2,9-diazaspiro[5.5]undecane](/img/structure/B14047870.png)
![5-Pyrimidinecarboxamide, N-[5-[[[2-fluoro-3-(trifluoromethyl)phenyl]amino]carbonyl]-2-methylphenyl]-4-methoxy-2-[[4-(4-methyl-1-piperazinyl)phenyl]amino]-](/img/structure/B14047871.png)
